molecular formula C17H17FN4S B1676268 DDP-225 free base anhydrous CAS No. 135991-48-9

DDP-225 free base anhydrous

Cat. No.: B1676268
CAS No.: 135991-48-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for DDP-225 free base anhydrous are not readily available in the literature.
    • Industrial production methods remain undisclosed, emphasizing the need for further research and development.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we cannot provide precise details.
    • Common reagents and conditions for these reactions remain unreported.
    • Major products formed from these reactions are also unknown.
  • Scientific Research Applications

    • Despite the lack of comprehensive information, DDP-225 free base anhydrous could find applications in:
      • Medicinal chemistry: Investigating its potential as a drug candidate.
      • Biology: Studying its effects on cellular processes.
      • Industry: Exploring its use in materials science or other applications.
  • Mechanism of Action

    • Unfortunately, the exact mechanism by which DDP-225 exerts its effects remains undisclosed.
    • Further research is necessary to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • DDP-225’s uniqueness lies in its specific chemical structure, combining a thieno[2,3-d]pyrimidine core with a fluorophenyl group and a piperazine moiety.
    • Similar compounds are not explicitly listed, emphasizing the need for comparative studies.

    Properties

    IUPAC Name

    4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FVIVKIGLBDRWNR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17FN4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70159615
    Record name Mci 225
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70159615
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    328.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    99487-25-9, 135991-48-9
    Record name DDP-225 free base anhydrous
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Mci 225
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Mci 225
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70159615
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DDP-225 FREE BASE ANHYDROUS
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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